1-methyl-4-(2-phenylpropyl)-1,4-diazepane
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Overview
Description
1-methyl-4-(2-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 This particular compound is characterized by the presence of a methyl group at position 1 and a 2-phenylpropyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 1-methylpiperazine and 2-phenylpropyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired diazepane. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(2-phenylpropyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted diazepanes with various functional groups.
Scientific Research Applications
1-methyl-4-(2-phenylpropyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting anxiolytic or sedative effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,4-diazepane: Lacks the 2-phenylpropyl group, leading to different chemical and biological properties.
1-methyl-4-(2-methylpropyl)-1,4-diazepane: Contains a different alkyl substituent, affecting its reactivity and applications.
Uniqueness
1-methyl-4-(2-phenylpropyl)-1,4-diazepane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-methyl-4-(2-phenylpropyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(15-7-4-3-5-8-15)13-17-10-6-9-16(2)11-12-17/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSPQVBXWDWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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